2-((4-Fluorophenyl)thio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
Description
2-((4-Fluorophenyl)thio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N4OS/c18-12-1-3-13(4-2-12)27-10-16(26)25-7-5-24(6-8-25)15-9-14(17(19,20)21)22-11-23-15/h1-4,9,11H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTWYXZUUPEDQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CSC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorophenyl)thio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Thioether: The reaction between 4-fluorothiophenol and an appropriate alkylating agent under basic conditions to form the fluorophenyl thioether.
Piperazine Derivative Formation:
Coupling with Pyrimidine Ring: The final step involves coupling the piperazine derivative with a trifluoromethyl-substituted pyrimidine ring under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluorophenyl)thio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds containing pyrimidine and piperazine structures exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate potent activity against various bacterial strains, potentially serving as lead compounds for new antibiotics .
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly against liver cancer cells. In vitro studies have reported that modifications to the piperazine ring can enhance selectivity and efficacy against HepG2 cell lines, outperforming traditional chemotherapeutic agents like methotrexate .
Case Study 1: Antimicrobial Evaluation
A study synthesized a series of thioether derivatives related to the target compound and assessed their antimicrobial efficacy using agar diffusion methods. Results indicated that modifications to the substituents on the benzene ring significantly influenced microbial inhibition rates, highlighting structure-activity relationships (SAR) in these compounds .
| Compound | Zone of Inhibition (mm) | Activity Classification |
|---|---|---|
| Compound A | 22 | Active |
| Compound B | 15 | Moderate |
| Compound C | 10 | Weak |
Case Study 2: Anticancer Activity
In another investigation, various derivatives including the target compound were tested against HepG2 cells. The study utilized molecular docking techniques to predict binding affinities and interactions with key cancer-related targets.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Target Compound | 5.0 | 33.21 |
| Methotrexate | 20.0 | 4.14 |
Mechanism of Action
The mechanism of action of 2-((4-Fluorophenyl)thio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorophenyl and trifluoromethyl groups may enhance binding affinity and specificity to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorophenyl)thio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
- 2-((4-Bromophenyl)thio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-((4-Fluorophenyl)thio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability.
Biological Activity
The compound 2-((4-Fluorophenyl)thio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of oncology and pharmacology. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C20H15F4N3O3S
- Molecular Weight : 485.5 g/mol
- IUPAC Name : this compound
Research indicates that this compound may interact with various biological pathways, particularly those related to cancer cell proliferation and apoptosis. The presence of the piperazine and pyrimidine moieties suggests potential interactions with neurotransmitter receptors and enzymes involved in cellular signaling.
Key Mechanisms:
- PARP Inhibition : The compound has shown efficacy in inhibiting Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased DNA damage in cancer cells, making them more susceptible to chemotherapy .
- Apoptosis Induction : Studies have demonstrated that compounds with similar structures can enhance caspase activity, promoting apoptosis in cancer cells .
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|
| Human Breast Cancer Cells | 18 | Significant inhibition of cell growth |
| Human Colon Cancer Cells | 25 | Moderate inhibition |
| Non-Small Cell Lung Cancer | 30 | Reduced viability |
These results indicate a promising profile for the compound as a potential anticancer agent.
Case Studies
Several case studies have highlighted the efficacy of similar compounds targeting PARP pathways in clinical settings:
Q & A
Q. Optimization Strategies :
- Vary catalysts (e.g., Pd vs. Cu) and solvents (DMSO vs. DMF) to improve yields.
- Monitor reaction progress via LC-MS to identify side products (e.g., over-acetylation).
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
Basic: Which spectroscopic techniques confirm the molecular structure?
Methodological Answer:
- X-ray Crystallography : Resolves the 3D conformation, including bond angles and torsional strain in the piperazine ring. For example, reports triclinic crystal packing (α = 73.489°, β = 71.309°) .
- NMR Spectroscopy :
- HRMS : Validates molecular formula (e.g., [M+H]⁺ peak matching C₁₉H₁₆F₄N₄OS).
Advanced: How to resolve computational vs. experimental data discrepancies (e.g., NMR shifts)?
Methodological Answer:
- Density Functional Theory (DFT) : Compare calculated (B3LYP/6-311+G(d,p)) and experimental NMR shifts. Adjust solvent models (e.g., PCM for DMSO) to improve agreement .
- Crystal Packing Effects : Crystallographic data (e.g., ) may reveal intermolecular interactions (e.g., H-bonding) that shift NMR signals in solid vs. solution states .
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., piperazine ring puckering) .
Advanced: How to mitigate degradation of labile groups (e.g., trifluoromethyl)?
Methodological Answer:
- Temperature Control : Store samples at –20°C in amber vials to slow hydrolysis/oxidation. highlights organic degradation increases with temperature .
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to metal-contaminated batches.
- Inert Atmospheres : Conduct reactions/sample handling under N₂ to protect the thioether group from oxidation .
Basic: Role of the trifluoromethyl group in physicochemical properties?
Methodological Answer:
- Lipophilicity : Measure logP (e.g., shake-flask method) to quantify increased hydrophobicity from –CF₃ .
- Metabolic Stability : Assess via liver microsome assays; –CF₃ reduces oxidative metabolism by cytochrome P450 enzymes .
- Electronic Effects : IR spectroscopy and Hammett constants quantify electron-withdrawing effects on the pyrimidine ring .
Advanced: How do crystallographic intermolecular interactions affect stability?
Methodological Answer:
- Hydrogen Bonding : In , morpholine oxygen forms H-bonds with adjacent molecules (2.8–3.0 Å), stabilizing the crystal lattice .
- π-π Stacking : Fluorophenyl and pyrimidine rings stack at 3.5–4.0 Å distances, influencing solubility and melting point.
- Torsional Strain : Piperazine ring puckering (e.g., chair vs. boat) impacts conformational stability in solution .
Basic: Identifying and quantifying common synthetic impurities
Methodological Answer:
- HPLC-PDA/MS : Detect unreacted starting materials (e.g., residual piperazine) and acetylated byproducts .
- 1D TLC : Use silica plates with UV visualization to spot thioether oxidation products (Rf ~0.3 in ethyl acetate/hexane).
- Quantitative NMR : Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Advanced: Accounting for solvent effects in bioactivity assays
Methodological Answer:
- Solvent Polarity : DMSO may induce conformational changes in the piperazine ring, altering binding affinity. Compare IC50 values in aqueous vs. DMSO-containing buffers .
- Co-solvent Systems : Use ≤1% DMSO to maintain compound solubility without denaturing protein targets.
- Molecular Dynamics Simulations : Model the compound’s solvation shell to predict solvent-driven conformational shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
